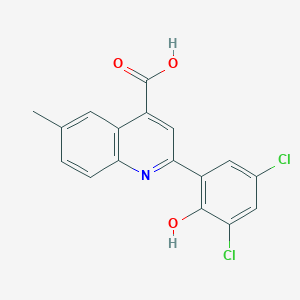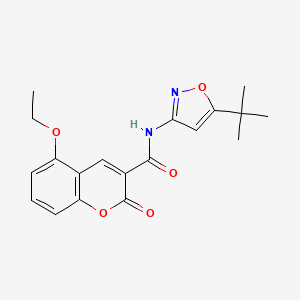![molecular formula C24H32N2O2S B4266585 (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4266585.png)
(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Vue d'ensemble
Description
(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzothienylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzothienylcarbonyl intermediate: This step involves the reaction of a benzothiophene derivative with a suitable carbonylating agent under controlled conditions.
Substitution on the piperazine ring: The piperazine ring is then functionalized with the methoxyphenyl group through a nucleophilic substitution reaction.
Coupling of intermediates: The final step involves coupling the benzothienylcarbonyl intermediate with the substituted piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or the benzothienyl moiety.
Applications De Recherche Scientifique
(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials with specific properties.
Biological Research: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-(4-hydroxyphenyl)piperazine
- 1-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-(4-chlorophenyl)piperazine
Uniqueness
(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.
Propriétés
IUPAC Name |
(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-24(2,3)17-5-10-20-21(16-29-22(20)15-17)23(27)26-13-11-25(12-14-26)18-6-8-19(28-4)9-7-18/h6-9,16-17H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTCDTNIGHFITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-ethoxyphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266509.png)
![(3,5-dimethoxyphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266511.png)
methanone](/img/structure/B4266527.png)
![(5-ethylthiophen-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266531.png)
methanone](/img/structure/B4266536.png)
METHANONE](/img/structure/B4266541.png)
![N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE](/img/structure/B4266558.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4266563.png)

methanone](/img/structure/B4266569.png)
![(3,4-dichloro-1-benzothiophen-2-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266576.png)
![6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266586.png)

![5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266594.png)
